molecular formula C11H7BrF4N2O3 B2511692 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid CAS No. 1006447-74-0

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid

Cat. No.: B2511692
CAS No.: 1006447-74-0
M. Wt: 371.086
InChI Key: PXTASGOSXCNATR-UHFFFAOYSA-N
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Description

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid is a complex organic compound with the molecular formula C11H7BrF4N2O3. This compound is characterized by the presence of a furoic acid moiety linked to a pyrazole ring, which is further substituted with bromine and difluoromethyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the furoic acid and pyrazole moieties, along with bromine and difluoromethyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTASGOSXCNATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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